Fmoc-1-aminomethyl-cyclohexane carboxylic acid
Beschreibung
Fmoc-1-aminomethyl-cyclohexane carboxylic acid (CAS: 220145-22-2) is an N-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₃H₂₅NO₄, with a molecular weight of 379.45 g/mol . The compound features a cyclohexane ring substituted with an aminomethyl group and a carboxylic acid, both critical for forming peptide bonds. The Fmoc group provides temporary protection for the amine during synthesis, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
This derivative is commercially available from suppliers such as ChemImpex and Shanghai QF Experiment Reagent Co., with typical purity ≥98% (HPLC) . It is utilized in pharmaceutical research, particularly for constructing peptides with constrained conformations due to the cyclohexane backbone .
Eigenschaften
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-21(26)23(12-6-1-7-13-23)15-24-22(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPORARHBOYMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589240 | |
| Record name | 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220145-22-2 | |
| Record name | 1-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220145-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-1-aminomethyl-cyclohexane carboxylic acid typically involves the protection of the amine group with the Fmoc group. One common method is the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with the amine group of 1-aminomethyl-cyclohexane carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-1-aminomethyl-cyclohexane carboxylic acid undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amide bonds with carboxylic acids or activated esters.
Coupling Reactions: It can be used in peptide coupling reactions with reagents like HATU or EDCI to form peptide bonds.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: HATU, EDCI, and bases like DIPEA (N,N-diisopropylethylamine).
Major Products Formed
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
Amides: Formation of amide bonds with various carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a notable compound in the field of organic chemistry, particularly recognized for its applications in peptide synthesis, drug development, bioconjugation, and material science. This article delves into these applications, supported by comprehensive data and case studies.
Peptide Synthesis
This compound is extensively used as a protective group in solid-phase peptide synthesis. Its ability to protect amino groups allows for the stepwise assembly of peptides while maintaining high specificity and yield. This is crucial in generating complex peptide structures that can serve various biological functions .
Drug Development
The unique structure of this compound facilitates the design of novel pharmaceuticals. It plays a significant role in creating compounds that target specific biological pathways, thereby enhancing therapeutic efficacy. For instance, derivatives of this compound have shown low toxicity and potential use in treating conditions such as inflammation, thrombosis, and cancer .
Bioconjugation
This compound is instrumental in bioconjugation processes where biomolecules like proteins or nucleic acids are attached to surfaces or other molecules. Such applications are vital for developing biosensors and diagnostic tools, enabling improved detection methods in biomedical research .
Material Science
In material science, this compound contributes to synthesizing advanced materials. It aids in creating polymers with tailored properties suitable for coatings and drug delivery systems. The versatility of this compound allows it to be integrated into various materials to enhance their performance and functionality .
Case Study 1: Stability of β-helical Nanostructures
Research published in Nature explored the incorporation of 1-aminocyclohexane carboxylic acid into β-helical protein motifs, demonstrating its ability to stabilize these structures. The study utilized molecular dynamics simulations to assess the conformational stability provided by this amino acid derivative, indicating its potential for designing robust nanostructures in synthetic biology .
Case Study 2: Pharmaceutical Applications
A patent highlights derivatives of this compound demonstrating low toxicity while exhibiting therapeutic effects against chronic diseases such as systemic lupus erythematosus and asthma. The compounds were shown to inhibit platelet aggregation effectively, underscoring their potential as pharmaceutical agents .
Wirkmechanismus
The mechanism of action of Fmoc-1-aminomethyl-cyclohexane carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions during the synthesis process. It is removed under basic conditions, revealing the free amine group for further reactions. The stability of the Fmoc group and its ease of removal make it an ideal protecting group in peptide chemistry .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Fmoc-Protected Cyclohexane Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Fmoc-1-aminomethyl-cyclohexane carboxylic acid | 220145-22-2 | C₂₃H₂₅NO₄ | 379.45 | Aminomethyl group at position 1; Fmoc-protected amine; carboxylic acid |
| (1S,2S)-Fmoc-2-Amino-cyclohexanecarboxylic acid | 312965-07-4 | C₂₂H₂₃NO₄ | 365.42 | Amino group at position 2; stereospecific (1S,2S) configuration |
| Fmoc-cis-4-aminocyclohexane carboxylic acid | N/A | C₂₂H₂₃NO₄ | ~365.42 | Amino group at position 4; cis-configuration; constrained spatial arrangement |
| 1-(Fmoc-amino)cyclohexanecarboxylic acid | 162648-54-6 | C₂₂H₂₃NO₄ | 365.43 | Direct amino group at position 1; lacks methylene spacer |
| Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid | 365550-63-6 | C₂₈H₂₇NO₄ | 441.52 | Phenyl group at position 4; increased hydrophobicity |
Key Differences :
- Substituent Position: The position of the amino/aminomethyl group (e.g., position 1 vs. 2 or 4) alters steric effects and peptide backbone flexibility. For instance, the 4-phenyl derivative (CAS: 365550-63-6) enhances hydrophobicity, favoring interactions in lipid-rich environments .
- Stereochemistry: Compounds like (1S,2S)-Fmoc-2-amino-cyclohexanecarboxylic acid exhibit stereospecific activity, critical for binding to chiral biological targets .
- Functional Groups: The absence of a methylene spacer in 1-(Fmoc-amino)cyclohexanecarboxylic acid reduces conformational flexibility compared to the aminomethyl variant .
Non-Cyclohexane Analogues
- Fmoc-ACPC (1-(Fmoc-amino)cyclopropane-1-carboxylic acid): Features a cyclopropane ring, introducing significant ring strain and rigidity, which can stabilize β-turn structures in peptides .
- Fmoc-ACHC (cis/trans-2-aminocyclohexane carboxylic acid): Positional isomerism (2-amino vs. 1-aminomethyl) impacts hydrogen-bonding patterns and peptide solubility .
Physicochemical Properties
| Property | This compound | 1-(Fmoc-amino)cyclohexanecarboxylic acid | Fmoc-cis-4-phenyl derivative |
|---|---|---|---|
| Melting Point | Not reported | 185–187°C (decomposition) | Not reported |
| Solubility | Insoluble in water; soluble in DMF, DCM | Insoluble in water | Low aqueous solubility |
| Purity | ≥98% (HPLC) | ≥98% | ≥95% |
| Thermal Stability | Stable at RT | Decomposes above 185°C | High (bp: 665.6°C) |
Notes:
- The phenyl-substituted derivative (CAS: 365550-63-6) has a higher boiling point (665.6°C ) and flash point (356.4°C ) due to increased molecular weight and aromaticity .
- All Fmoc-protected compounds require storage in dry, cool conditions to prevent deprotection or oxidation .
Commercial Availability and Cost
| Compound | Supplier | Price (250 mg) | Availability |
|---|---|---|---|
| This compound | ChemImpex | €598–665 | 3–4 weeks lead time |
| (1S,2S)-Fmoc-2-Amino-cyclohexanecarboxylic acid | Catalog of Rare Chemicals | $500 (1 g) | Limited stock |
| Fmoc-cis-4-phenyl derivative | Carl Roth | €665.45 | Available |
Notes:
- Bulk purchases (≥24 units) of this compound reduce costs by ~10% .
- Some analogues, like Fmoc-ACPC, are discontinued by suppliers such as CymitQuimica .
Biologische Aktivität
Fmoc-1-aminomethyl-cyclohexane carboxylic acid (Fmoc-AMCHC) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its applications in peptide synthesis and as a ligand in targeted therapies. Its structure features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during the synthesis process. This article explores the biological activity of Fmoc-AMCHC, including its synthesis, applications, and relevant research findings.
- Molecular Formula : C23H25NO4
- Molecular Weight : 379.45 g/mol
- CAS Number : 220145-22-2
Synthesis
Fmoc-AMCHC can be synthesized through various methods, often involving the coupling of cyclohexanecarboxylic acid derivatives with Fmoc-protected amines. The synthesis typically yields high purity products suitable for further applications in peptide synthesis.
Biological Activity
1. Applications in Peptide Synthesis
Fmoc-AMCHC is primarily utilized as a building block in SPPS. The Fmoc group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without the risk of side reactions that can occur with other protecting groups. This property is crucial for synthesizing complex peptides that may have therapeutic potential.
2. Ligand Development for Cancer Imaging and Therapy
Recent studies have highlighted the role of Fmoc-AMCHC as a ligand in the development of radiotracers targeting prostate-specific membrane antigen (PSMA). PSMA is overexpressed in prostate cancer cells, making it an attractive target for imaging and therapeutic applications. Research indicates that compounds incorporating Fmoc-AMCHC demonstrate significant binding affinity and specificity towards PSMA, enhancing the effectiveness of diagnostic imaging and potential treatment strategies.
Case Study: PSMA Ligands
In a study focused on novel PSMA ligands, Fmoc-AMCHC was coupled with various chelators to develop radiolabeled compounds for imaging purposes. The results indicated that these ligands exhibited high tumor-to-background ratios in preclinical models, suggesting their potential utility in clinical settings for prostate cancer diagnostics .
Research Findings
A summary of key research findings related to Fmoc-AMCHC is presented in the following table:
Q & A
Q. What are the standard protocols for synthesizing Fmoc-1-aminomethyl-cyclohexane carboxylic acid, and how does the Fmoc protection enhance stability during peptide synthesis?
- Methodological Answer : The compound is synthesized via Fmoc protection of the primary amine on 1-aminomethyl-cyclohexane carboxylic acid using Fmoc-chloride or Fmoc-OSu (Fmoc-<i>N</i>-hydroxysuccinimide ester) in a basic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The Fmoc group enhances stability by preventing undesired side reactions during solid-phase peptide synthesis (SPPS) while allowing selective deprotection under mild basic conditions (e.g., piperidine) . The molecular formula (C23H25NO4) and purity (≥98%) are confirmed via HPLC and mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Use <sup>1</sup>H NMR and <sup>13</sup>C NMR to confirm the cyclohexane backbone (δ 1.2–2.1 ppm for cyclohexane protons) and Fmoc aromatic protons (δ 7.2–7.8 ppm). IR spectroscopy identifies the carboxylic acid O–H stretch (~2500–3000 cm<sup>−1</sup>) and carbonyl peaks (~1700 cm<sup>−1</sup>). High-resolution mass spectrometry (HRMS) validates the molecular weight (379.4 g/mol) .
Q. How does the steric environment of the cyclohexane ring influence the reactivity of the carboxylic acid group in coupling reactions?
- Methodological Answer : The cyclohexane ring introduces steric hindrance, which slows nucleophilic attack on the activated carboxylic acid (e.g., during amide bond formation). Researchers should use coupling reagents like HATU or PyBOP to generate reactive intermediates (e.g., acyloxyphosphonium salts), reducing steric effects. Kinetic studies comparing coupling efficiency with linear vs. cyclic analogs are recommended .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in SPPS when synthesizing sterically constrained peptides?
- Methodological Answer : Optimize solvent polarity (e.g., DMF/DCM mixtures) and use double coupling protocols with 2–4 equivalents of the amino acid. Additives like HOAt (1-hydroxy-7-azabenzotriazole) improve activation by reducing racemization. Monitor coupling completion via Kaiser or chloranil tests .
Q. What strategies mitigate racemization of the chiral aminomethyl group during prolonged SPPS cycles?
- Methodological Answer : Maintain reaction temperatures below 25°C and minimize exposure to basic conditions. Use coupling reagents with low racemization propensity (e.g., COMU instead of HOBt/DIC). Chiral HPLC (e.g., with a Chiralpak IA column) quantifies enantiomeric excess, ensuring stereochemical integrity .
Q. How do solubility limitations of this compound in aqueous buffers impact its use in bioconjugation, and what co-solvent systems are viable?
- Methodological Answer : The compound’s low water solubility (≤1 mg/mL) necessitates co-solvents like DMSO or ethanol (10–20% v/v) for bioconjugation. Phase solubility diagrams can identify optimal solvent ratios. For pH-sensitive applications, adjust to mild alkaline conditions (pH 8–9) to enhance solubility via carboxylate ion formation .
Q. What analytical approaches resolve contradictions in reported melting points (e.g., 185–187°C vs. broader ranges in some studies)?
- Methodological Answer : Discrepancies arise from polymorphism or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions and thermogravimetric analysis (TGA) to quantify solvent content. Recrystallize from ethyl acetate/hexane mixtures to obtain pure crystalline forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
